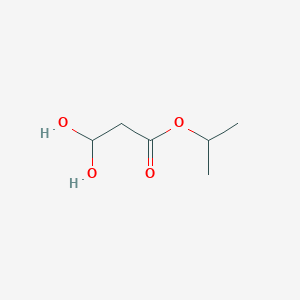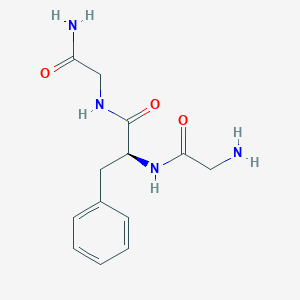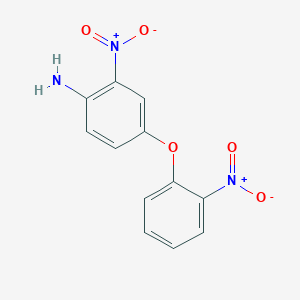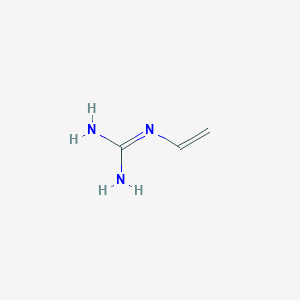
N''-Ethenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-Ethenylguanidine is an organic compound belonging to the guanidine family. Guanidines are characterized by the presence of a functional group with the general structure (R1R2N)(R3R4N)C=N-R5. N’'-Ethenylguanidine is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Ethenylguanidine typically involves the reaction of guanidine derivatives with ethenylating agents. One common method is the reaction of guanidine with vinyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N’‘-Ethenylguanidine often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N’'-Ethenylguanidine suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-Ethenylguanidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into simpler guanidine derivatives.
Substitution: N’'-Ethenylguanidine can participate in nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with N’'-Ethenylguanidine under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted guanidines.
Applications De Recherche Scientifique
N’'-Ethenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: N’'-Ethenylguanidine derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N’'-Ethenylguanidine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethylguanidine
- N-Methylguanidine
- N-Phenylguanidine
Comparison
N’'-Ethenylguanidine is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other guanidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules. Its biological activity also differs from other guanidines, making it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
155270-59-0 |
|---|---|
Formule moléculaire |
C3H7N3 |
Poids moléculaire |
85.11 g/mol |
Nom IUPAC |
2-ethenylguanidine |
InChI |
InChI=1S/C3H7N3/c1-2-6-3(4)5/h2H,1H2,(H4,4,5,6) |
Clé InChI |
UVIDMSMLNGZCSV-UHFFFAOYSA-N |
SMILES canonique |
C=CN=C(N)N |
Numéros CAS associés |
294864-28-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


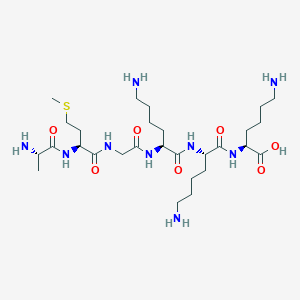

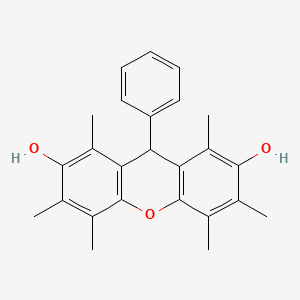
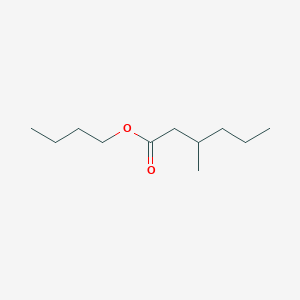

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
